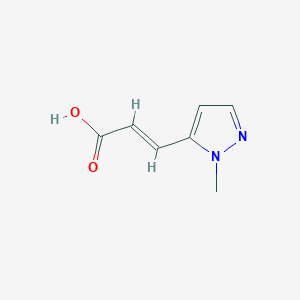
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
Overview
Description
“3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” is a unique chemical compound with the empirical formula C7H8N2O2 and a molecular weight of 152.15 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” is represented by the SMILES stringCN1N=CC=C1/C=C/C(O)=O . This indicates that the compound contains a pyrazole ring attached to an acrylic acid moiety.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Acrylic Acid Derivatives Synthesis : A study by Kaushik, Verma, and Madaan (2011) described the synthesis of a novel acrylic acid derivative, contributing to the understanding of the chemical properties and potential applications of compounds related to 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid (Kaushik, Verma, & Madaan, 2011).
Pyrazole-1H-4-yl-acrylic Acids Preparation : Deepa et al. (2012) demonstrated the preparation of pyrazole-1H-4-yl-acrylic acids from pyrazole-1H-4-carbaldehydes, highlighting the versatile synthesis methods of pyrazole-acrylic acid compounds (Deepa, Babu, Parameshwar, & Reddy, 2012).
Polymer Modification
- Radiation-Induced Hydrogel Modification : Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including pyrazole derivatives. This research opens avenues for medical applications of such modified hydrogels (Aly & El-Mohdy, 2015).
Liquid Crystalline Properties
- Schiff Base-Cinnamate Linkages Involving Pyrazolone : Thaker et al. (2013) synthesized mesogenic series containing 1,3,5-trisubstituted pyrazolone derivatives, revealing the liquid crystalline properties of these compounds. This study enhances our understanding of the materials science aspects of pyrazole-acrylic acid related compounds (Thaker, Solanki, Patel, & Patel, 2013).
Catalytic and Biological Applications
Catalytic Asymmetric Arylation : Gopula et al. (2015) investigated the asymmetric conjugate addition of arylboronic acids to β-pyrazol-1-yl acrylates, demonstrating the potential of pyrazole-acrylic acid compounds in catalysis and synthesis of biologically active molecules (Gopula, Tsai, Kuo, Wu, Henschke, & Wu, 2015).
Antimicrobial Activity of Pyrazole Derivatives : Farag et al. (2008) synthesized N-phenylpyrazole derivatives with potent antimicrobial activity, indicating the potential biomedical applications of pyrazole-acrylic acid derivatives (Farag, Mayhoub, Barakat, & Bayomi, 2008).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(2-methylpyrazol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMCGVRZSZMFDQ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid | |
CAS RN |
1899946-14-5 | |
| Record name | (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



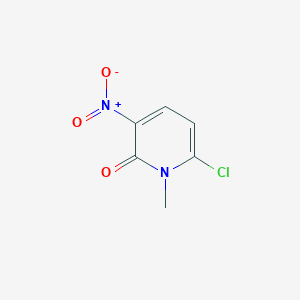
![tert-butyl N-[1-(methylamino)propan-2-yl]carbamate](/img/structure/B3420384.png)
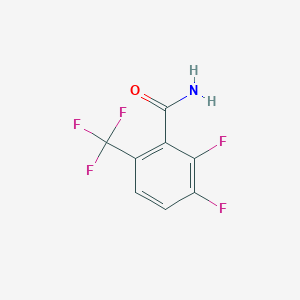
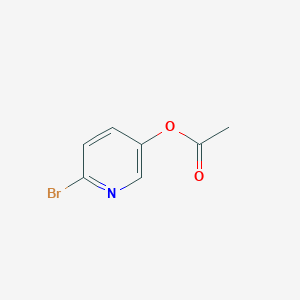
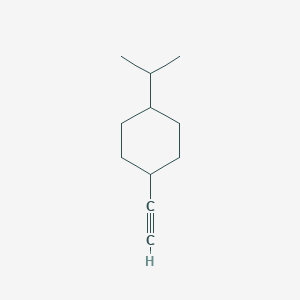
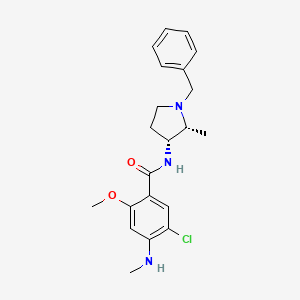
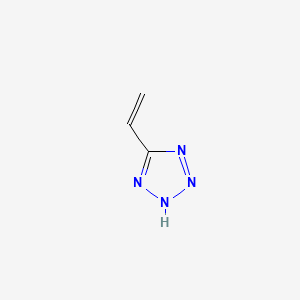
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B3420418.png)
![Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B3420423.png)
![1-(4-Bromophenylsulfonyl)-[1,4]diazepane](/img/structure/B3420425.png)
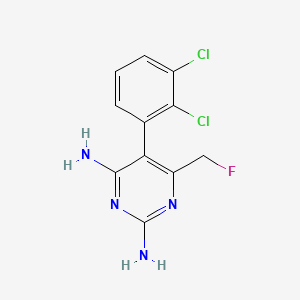
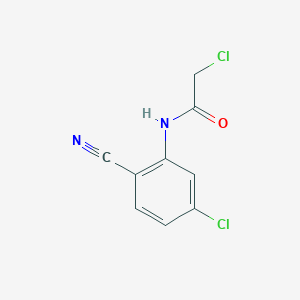
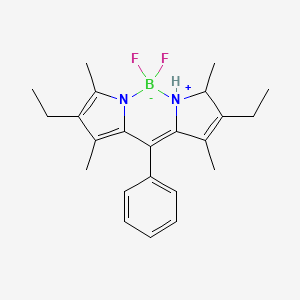
![4-Bromo-3-methylbenzo[b]thiophene](/img/structure/B3420461.png)